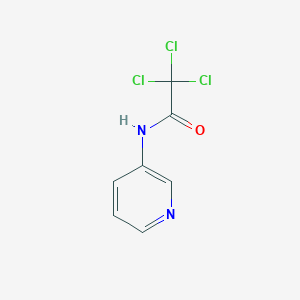

2,2,2-Trichloro-N-(pyridin-3-YL)acetamide

描述

Significance of Pyridine-Containing Heterocycles in Contemporary Chemical and Biological Sciences

Pyridine (B92270), a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern medicinal chemistry. acs.orgsyr.edu Its prevalence is underscored by its presence in over 7,000 existing drug candidates and a significant number of drugs approved by the U.S. Food and Drug Administration (FDA). syr.edunih.gov Essential medicines spanning a wide range of therapeutic areas, such as the proton pump inhibitor esomeprazole, the calcium channel blocker amlodipine, and the antiviral atazanavir, feature a pyridine core. syr.edu

The utility of the pyridine scaffold in drug design stems from several key physicochemical properties. The nitrogen atom within the ring can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets like enzymes and receptors. syr.edu This feature, combined with its weak basicity, often enhances the aqueous solubility of a molecule, a critical factor for favorable pharmacokinetics. syr.edu Furthermore, the pyridine ring is considered a bioisostere of benzene (B151609) and other heterocyclic rings, allowing medicinal chemists to substitute it into existing pharmacophores to modulate activity, improve stability, and refine the in vivo profile of a drug candidate. syr.edu The flat, aromatic nature of pyridine also makes it a versatile and readily functionalizable template for creating diverse molecular libraries aimed at discovering new therapeutic leads. syr.edu Consequently, pyridine and its derivatives are integral to drugs with a broad spectrum of activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive agents. acs.org

Overview of Amide Functionalities in Organic and Medicinal Chemistry

The amide functional group, characterized by a carbonyl group linked to a nitrogen atom, is one of the most vital linkages in chemistry and biology. nih.govmdpi.com It is the foundational bond in peptides and proteins, forming the backbone of these essential macromolecules. nih.govresearchgate.net Beyond its central role in biochemistry, the amide bond is a ubiquitous feature in pharmaceuticals, with estimates suggesting that over 25% of all drugs contain an amide group. researchgate.netnih.gov The well-known antibiotic penicillin is a classic example of a life-saving medicine built around an amide-containing scaffold. researchgate.net

The importance of amides in drug design can be attributed to a combination of stability and bonding capabilities. The amide bond is relatively stable under physiological conditions, making it a reliable linker for molecular components. scielo.br This stability contrasts with the more easily hydrolyzed ester functional group. nih.gov Amides can also participate in hydrogen bonding as both donors and acceptors, which is critical for their interaction with biological targets. scielo.br While the bond itself is planar due to resonance, the surrounding groups can exhibit significant conformational flexibility, allowing amide-containing molecules to adapt to various binding sites. scielo.br Synthetically, amides are most classically formed through the dehydration reaction of a carboxylic acid and an amine. nih.govmdpi.com

Contextualization of the 2,2,2-Trichloroacetamide (B3429180) Moiety within Organic Synthesis

The 2,2,2-trichloroacetamide moiety is a distinctive functional group valued in organic synthesis for its unique reactivity. It is often employed as a valuable building block or intermediate in the creation of more complex organic molecules, including pharmaceuticals and agrochemicals. oaji.net The presence of three chlorine atoms on the alpha-carbon makes the carbonyl group highly electron-deficient, influencing the moiety's chemical behavior. oaji.net

Trichloroacetamides are closely related to trichloroacetimidates, which are excellent alkylating agents when activated by a catalytic amount of a Brønsted or Lewis acid. syr.edu This reactivity allows for the formation of new carbon-carbon or carbon-heteroatom bonds. Research has shown that trichloroacetimidates can undergo rearrangement to form the corresponding trichloroacetamides. syr.edu This transformation highlights the synthetic relationship between these functional groups. The trichloroacetamide (B1219227) group itself can be a precursor to other functionalities or a stable component of a final target molecule. Its derivatives are used as raw materials for various nitrogenous compounds and pharmaceutical intermediates.

Table 1: Properties of Key Functional Groups

| Functional Group | Key Characteristics | Role in Chemistry & Biology |

|---|---|---|

| Pyridine | Aromatic heterocycle, weak base, hydrogen bond acceptor | Core scaffold in numerous drugs, enhances solubility, acts as a bioisostere |

| Amide | Carbonyl linked to nitrogen, stable, H-bond donor/acceptor | Forms peptide bonds in proteins, prevalent in pharmaceuticals (e.g., penicillin) |

| 2,2,2-Trichloroacetamide | Electron-deficient carbonyl, reactive moiety | Synthetic intermediate, building block for complex molecules, related to alkylating agents |

Research Trajectories for 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide within Academic Disciplines

While specific academic research focusing exclusively on this compound is not extensively documented in publicly available literature, its structure allows for the formulation of clear potential research trajectories based on the established roles of its constituent parts.

A primary avenue of investigation would be in medicinal chemistry and drug discovery . Given the vast range of biological activities associated with pyridine derivatives, a logical first step would be the synthesis of this compound and its analogues for biological screening. The compound could be tested for a variety of effects, including but not limited to:

Anticancer Activity: Many pyridine-containing compounds exhibit cytotoxic effects against cancer cell lines.

Antimicrobial Activity: The pyridine scaffold is a known pharmacophore for antimicrobial agents. nih.gov

Enzyme Inhibition: The molecule could be designed as an inhibitor for specific enzymes where the pyridine ring might interact with the active site.

A second major research trajectory lies in organic synthesis . The compound could serve as a versatile intermediate for constructing more complex molecules. The reactivity of the trichloroacetamide group could be exploited for:

Further Functionalization: The amide or the trichloromethyl group could be chemically modified to introduce new functionalities.

Cyclization Reactions: In a manner similar to related chloroacetamides, the reactive moiety could be used to facilitate intramolecular cyclization, leading to the formation of novel heterocyclic systems with potentially unique biological profiles.

The synthesis of the compound itself, likely through the condensation of 3-aminopyridine (B143674) with a trichloroacetylating agent like trichloroacetyl chloride, represents a foundational area of study. Characterization using modern analytical techniques such as NMR and mass spectrometry would be essential to confirm its structure and purity.

Table 2: Potential Research Applications

| Research Area | Focus of Investigation | Rationale |

|---|---|---|

| Medicinal Chemistry | Biological screening (anticancer, antimicrobial, etc.) | Based on the known broad-spectrum bioactivity of pyridine-containing scaffolds. |

| Organic Synthesis | Use as a chemical intermediate for complex molecules | Leveraging the reactivity of the trichloroacetamide moiety for further transformations. |

| Chemical Biology | Development as a molecular probe | To investigate biological pathways, potentially utilizing the reactive handle for binding. |

属性

IUPAC Name |

2,2,2-trichloro-N-pyridin-3-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3N2O/c8-7(9,10)6(13)12-5-2-1-3-11-4-5/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJBRNJSFKORJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392558 | |

| Record name | 2,2,2-TRICHLORO-N-(PYRIDIN-3-YL)ACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82202-41-3 | |

| Record name | 2,2,2-TRICHLORO-N-(PYRIDIN-3-YL)ACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-PYRIDYL)-2,2,2-TRICHLOROACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Chemical Transformations of 2,2,2 Trichloro N Pyridin 3 Yl Acetamide

Mechanistic Insights into Trichloroacetylation Reactions

The formation of 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide typically proceeds through a nucleophilic acyl substitution reaction. The primary synthetic route involves the reaction of 3-aminopyridine (B143674) with a trichloroacetylating agent, such as trichloroacetyl chloride or trichloroacetic anhydride (B1165640).

In this mechanism, the lone pair of electrons on the nitrogen atom of the amino group in 3-aminopyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the trichloroacetylating agent. This leads to the formation of a tetrahedral intermediate. Subsequently, the leaving group (e.g., a chloride ion in the case of trichloroacetyl chloride) is eliminated, and a proton is lost from the nitrogen atom, yielding the final amide product. The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride byproduct.

The trichloromethyl group (-CCl₃) is a strong electron-withdrawing group, which significantly increases the electrophilicity of the carbonyl carbon, making the trichloroacetylating agent highly reactive towards nucleophiles like 3-aminopyridine.

Table 1: Key Steps in the Trichloroacetylation of 3-Aminopyridine

| Step | Description |

| 1. Nucleophilic Attack | The amino group of 3-aminopyridine attacks the carbonyl carbon of the trichloroacetylating agent. |

| 2. Tetrahedral Intermediate Formation | A transient tetrahedral intermediate is formed. |

| 3. Leaving Group Elimination | The leaving group (e.g., Cl⁻) departs from the tetrahedral intermediate. |

| 4. Deprotonation | A base removes a proton from the nitrogen atom to form the stable amide. |

Hydrolytic Stability and Decomposition Pathways

Under acidic conditions, the carbonyl oxygen would be protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. Under basic conditions, the hydroxide (B78521) ion would directly attack the carbonyl carbon. In both cases, the cleavage of the amide bond would yield 3-aminopyridine and trichloroacetic acid or its corresponding carboxylate salt.

The strong electron-withdrawing nature of the trichloromethyl group is expected to influence the rate of hydrolysis compared to a non-halogenated acetamide (B32628). It would likely make the carbonyl carbon more susceptible to nucleophilic attack, potentially accelerating hydrolysis under both acidic and basic conditions.

Decomposition at elevated temperatures could potentially involve the elimination of hydrogen chloride or other fragmentation pathways, though specific studies on this compound are lacking.

Nucleophilic Reactivity at the Amide Carbonyl

The carbonyl carbon of the amide group in this compound is a key site for nucleophilic attack. The reactivity of this site is significantly influenced by two opposing electronic effects. The lone pair of electrons on the amide nitrogen can be delocalized into the carbonyl group, which generally reduces the electrophilicity of the carbonyl carbon. However, the powerful electron-withdrawing effect of the adjacent trichloromethyl group strongly polarizes the carbonyl bond, increasing the partial positive charge on the carbonyl carbon and making it more susceptible to nucleophilic attack. researchgate.net

This enhanced electrophilicity suggests that the compound could react with strong nucleophiles. The outcome of such reactions would depend on the nature of the nucleophile and the reaction conditions. For instance, reaction with a strong reducing agent like lithium aluminum hydride would likely reduce the amide to an amine.

Electrophilic Aromatic Substitution on the Pyridine (B92270) Ring

The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. The acetamido group (-NHCOCCl₃) further influences the regioselectivity of such reactions.

The amide nitrogen's lone pair can donate electron density to the pyridine ring through resonance, which would tend to activate the ring, particularly at the ortho and para positions relative to the amino group (positions 2, 4, and 6). However, the strong electron-withdrawing effect of the trichloroacetyl group diminishes the activating and directing ability of the nitrogen lone pair.

Therefore, electrophilic substitution reactions, such as nitration or halogenation, would likely require harsh conditions. The substitution pattern would be a result of the interplay between the deactivating effect of the ring nitrogen and the directing effect of the acetamido group. Substitution would be expected to occur at the positions least deactivated by the ring nitrogen, which are meta to it (positions 2, 4, and 6), with the acetamido group likely directing to the 2- and 4-positions. However, steric hindrance from the bulky trichloroacetyl group might favor substitution at the 4-position.

Potential for Rearrangement Reactions

While there is no direct evidence of rearrangement reactions involving this compound in the available literature, related structures are known to undergo such transformations. For example, the Overman rearrangement involves the thieme-connect.comthieme-connect.com-sigmatropic rearrangement of allylic trichloroacetimidates to allylic trichloroacetamides. However, as this compound is not an allylic system, this specific rearrangement is not applicable.

Other types of rearrangements, such as those involving N-aryl acetamides, have been documented. For instance, 2-chloro-N-aryl acetamides can undergo rearrangement to N-aryl glycines under certain conditions. nih.gov It is conceivable that under specific catalytic or thermal conditions, this compound could undergo unforeseen rearrangements, but this remains a speculative area without direct experimental support.

Interaction with Specific Reagents and Catalysts

The trichloromethyl group in this compound is a potential site for radical reactions. Trichloroacetamides can act as precursors for radical species in processes like atom transfer radical cyclization (ATRC), often mediated by copper(I) or ruthenium(II) catalysts. thieme-connect.comresearchgate.net These reactions typically involve the abstraction of a chlorine atom to generate a dichloromethyl radical, which can then undergo further reactions.

Additionally, the amide functionality and the pyridine ring offer potential coordination sites for metal catalysts. The interaction with Lewis acids could activate the carbonyl group towards nucleophilic attack. Transition metal catalysts could also potentially interact with the pyridine nitrogen or the amide oxygen, facilitating various transformations. For instance, photoredox catalysis has been employed for the synthesis of lactams from N-alkenyl trichloroacetamides. rsc.org While not directly applicable, this highlights the potential for catalytic activation of the trichloroacetamide (B1219227) moiety.

Table 2: Potential Reactions with Specific Reagents and Catalysts

| Reagent/Catalyst | Potential Reaction Type | Expected Outcome |

| Cu(I) or Ru(II) complexes | Atom Transfer Radical Cyclization (if an unsaturated moiety is present elsewhere in the molecule) | Formation of heterocyclic structures. thieme-connect.comresearchgate.net |

| Lewis Acids (e.g., AlCl₃, BF₃) | Activation of the carbonyl group | Enhanced reactivity towards nucleophiles. |

| Photoredox Catalysts (e.g., Ir(ppy)₃) | Radical initiation | Potential for various radical-mediated transformations. rsc.org |

| Strong Reducing Agents (e.g., LiAlH₄) | Reduction of the amide | Formation of the corresponding amine. |

Structure Activity Relationship Sar Studies of 2,2,2 Trichloro N Pyridin 3 Yl Acetamide and Its Analogs

Investigation of Biological Activity Profiles

The biological activities of 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide and its related analogs have been a subject of scientific inquiry, particularly concerning their potential applications in agriculture and medicine. Research has primarily focused on elucidating the insecticidal and antimicrobial properties of this class of compounds. The structure-activity relationship (SAR) studies aim to understand how specific chemical modifications to the parent molecule influence its biological efficacy. These studies involve synthesizing a series of analogs by altering different parts of the molecule—such as the pyridine (B92270) ring, the acetamide (B32628) group, and various substituents—and then evaluating their activity.

Analogs of this compound, particularly those containing the pyridine moiety, have been investigated for their insecticidal properties. The pyridine ring is a key structural component in neonicotinoid insecticides, which are widely used in crop protection. aun.edu.eg The development of novel insecticides is driven by the need to overcome pest resistance to existing chemicals and to find compounds with improved efficacy and safety profiles. semanticscholar.org

Research has demonstrated that certain pyridine-containing acetamide derivatives exhibit significant insecticidal activity against various agricultural pests. For instance, studies on N-(pyridin-3-YL)acetamide analogs have shown efficacy against sucking insects like the cowpea aphid (Aphis craccivora Koch). aun.edu.eglew.ro In one study, two novel pyridine derivatives, N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide and its cyclized thieno[2,3-b]pyridine (B153569) form, were tested against nymphs and adults of the cowpea aphid. aun.edu.eg Both compounds demonstrated higher insecticidal activity than the commercial insecticide acetamiprid (B1664982) after 24 hours of treatment. aun.edu.eg

Similarly, other research has focused on analogs where the pyridine ring and acetamide linkage are conserved but other parts of the molecule are varied. For example, novel anthranilic diamide (B1670390) insecticides incorporating a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide core showed potent activity against the oriental armyworm (Mythimna separata). mdpi.com One of the most active compounds, 8i, recorded a 50% lethal concentration (LC50) value of 1.0426 mg/L, which was comparable to the commercial standard chlorantraniliprole (B1668704) (LC50 = 0.4674 mg/L). mdpi.com Another study synthesized thienylpyridyl- and thioether-containing acetamides, with compound Iq showing excellent activity against the diamondback moth (Plutella xylostella L.) with an LC50 of 0.027 mg/L. mdpi.com

Table 1: Insecticidal Activity (LC50) of Selected this compound Analogs against Various Insect Pests

*Compound 2: N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide**Compound 3: 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide***Compound 8i: 3-bromo-1-(3-chloropyridin-2-yl)-N-(2,4-dichloro-6-((2,3-dihydro-1H-inden-2-yl)carbamoyl)phenyl)-1H-pyrazole-5-carboxamide****Compound Iq: 2-((3-cyano-6-methyl-4-(thiophen-2-yl)pyridin-2-yl)thio)-N-(2,4-difluorophenyl)acetamideThe insecticidal potency of N-(pyridin-3-YL)acetamide analogs is highly dependent on their molecular structure. SAR studies reveal that even minor alterations can lead to significant changes in activity. nih.gov

For instance, a comparative study between an open-chain S-alkylated derivative and its cyclized thienopyridine analog showed that the former was more active against cowpea aphids. lew.ro The higher activity of the open-chain compound was attributed to the presence of a cyano group and its flexible structure, which are absent in the more rigid, cyclized form. lew.ro

The nature of the substituent on the acetamide nitrogen also plays a crucial role. In a series of thienylpyridyl- and thioether-containing acetamides, the introduction of fluorine atoms onto the N-phenyl ring generally enhanced insecticidal activity against the diamondback moth. mdpi.com A combination of a thienylpyridine heterocycle, a thioether linkage, and an acetamide motif was found to be critical for generating a very high insecticidal effect. mdpi.com

In the development of anthranilic diamide insecticides, modifications on the phenyl ring attached to the amide group were explored. mdpi.com It was found that introducing chloro and methyl substituents on this ring influenced the insecticidal activity against the oriental armyworm. Furthermore, replacing the pyridine pyrazole (B372694) ring with a phenyl pyrazole ring resulted in a slight decrease in activity, highlighting the importance of the pyridine moiety for insecticidal action. mdpi.com The replacement of the trichloroacetyl group with a trifluoroacetyl group is another common modification in medicinal and agricultural chemistry, often leading to changes in metabolic stability and biological activity. nih.govfrontiersin.org

The acetamide functional group is present in a wide range of biologically active compounds, and its derivatives have been reported to possess antimicrobial properties. nih.gov Similarly, the pyridine nucleus is a "privileged" structure in medicinal chemistry, known to be a part of many therapeutic agents with a broad spectrum of activities, including antimicrobial effects. nih.gov The combination of these two moieties in this compound suggests a potential for antimicrobial action.

Studies on various N-aryl acetamide derivatives have shown that they tend to be more active against Gram-positive bacteria than Gram-negative bacteria. researchgate.net For example, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which share the pyridin-3-yl structural feature, exhibited strong antibacterial activity against five Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, with potencies similar to the antibiotic linezolid. nih.gov

The presence of a chloro atom in the acetamide group appears to enhance antimicrobial activity. One study demonstrated that 2-chloro-N-(2-hydroxyphenyl)acetamide was able to inhibit 96.6% of Candida albicans strains, whereas the parent N-(2-hydroxyphenyl) acetamide showed no activity. nih.gov Another compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has demonstrated antibacterial activity against the Gram-negative bacterium Klebsiella pneumoniae. scielo.brscielo.br The combination of this chloro-acetamide with antibiotics like meropenem (B701) and imipenem (B608078) resulted in a synergistic effect, reducing the concentrations needed to cause bacterial death. scielo.br

Research on N-pyridin-3-yl-benzenesulfonamide, another analog, showed significant antibacterial activity against the Gram-positive Staphylococcus aureus and the Gram-negative Salmonella typhi and Escherichia coli. researchgate.net

Table 2: Antibacterial Activity of Selected N-(pyridin-3-YL)acetamide Analogs

*Compound 21d: An N-acetyl substituted 3-(pyridine-3-yl)-2-oxazolidinone derivative**JC-01-074: A novel anaephene derivative with an alkyl pyridinol structureThe antifungal potential of acetamide and pyridine derivatives has also been explored. nih.govnih.gov As mentioned previously, the introduction of a chlorine atom into an acetamide structure significantly enhanced its activity against the fungal pathogen Candida albicans. nih.gov

In broader studies of pyridine derivatives, various analogs have shown promising antifungal effects. For example, a series of nicotinic acid benzylidene hydrazide derivatives, which are related to the N-(pyridin-3-YL) structure, were screened for antifungal activity. nih.gov Compounds bearing nitro and dimethoxy substituents were found to be the most active against fungal strains like Candida albicans and Aspergillus niger, with some showing activity comparable to the standard drug fluconazole. nih.gov This suggests that modifications on the pyridine ring or associated structures can be tuned to elicit potent antifungal responses.

Other Reported Biological Activities

While specific activities for this compound are not extensively detailed in isolation, studies on its structural analogs have revealed a spectrum of biological activities. For instance, a series of N-pyridin-3-yl substituted [phenylsulphonamido] acetamides were synthesized and screened for antibacterial, antifungal, and antioxidant properties. Another study involving 3-aryl-1-(pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-ols, which contain the pyridin-3-yl moiety, also demonstrated certain biological activities. researchgate.net Furthermore, related acetamide derivatives have shown potential as insecticides. researchgate.net These findings suggest that the core scaffold of N-(pyridin-3-YL)acetamide can be a versatile template for developing agents with diverse biological applications.

| Compound Class | Reported Biological Activities | Reference |

|---|---|---|

| N-pyridin-3-yl substituted [phenylsulphonamido] acetamides | Antibacterial, Antifungal, Antioxidant | |

| 3-aryl-1-(pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-ols | General Biological Activities | researchgate.net |

| 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide | Insecticidal | researchgate.net |

Influence of the Trichloroacetyl Group on Biological Outcomes

The CCl₃ group can participate in crucial intermolecular interactions, including halogen bonding and van der Waals forces, which can stabilize the binding of the molecule to its biological target. nih.gov The lipophilicity of the molecule is also substantially increased by the trichloroacetyl group, which can enhance its ability to cross biological membranes. Studies on related compounds containing a trichloro-moiety, such as 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides and 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide, have shown that this group is compatible with significant biological activity, including potential enzyme inhibition. mdpi.commdpi.com

Role of the Pyridin-3-yl Moiety in Biological Recognition

The pyridin-3-yl moiety is a prevalent structural unit in medicinal chemistry, recognized for its ability to enhance pharmacological profiles. nih.gov The nitrogen atom in the pyridine ring is a key feature, acting as a hydrogen bond acceptor, which is a fundamental interaction for molecular recognition at a receptor's active site. rsc.org This capability allows it to form specific, directional bonds with amino acid residues in target proteins, contributing to binding affinity and specificity.

Incorporating a pyridine ring in place of a phenyl ring has been shown to improve biochemical potency, enhance metabolic stability, and increase cellular permeability in various drug candidates. nih.gov The pyridine scaffold is a bioisostere of a benzene (B151609) ring but with distinct electronic properties and the capacity for hydrogen bonding, making it a valuable component in drug design. nih.gov Its presence in this compound is therefore crucial for its interaction with biological targets.

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of this compound is a key determinant of its biological activity, as it dictates how the molecule fits into a target's binding site. Conformational analysis of structurally related molecules provides insight into the likely spatial arrangement of the core components. For instance, in the related compound 2,2,2-Trichloro-N-(3-nitrophenyl)acetamide, the dihedral angle between the aromatic ring and the acetamide group is minimal, at 5.47 (6)°, indicating a relatively planar conformation. nih.gov

Molecular Docking and Binding Site Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a biological target. plos.org For analogs of this compound, docking studies have been instrumental in elucidating their mechanism of action. For example, docking studies of related N-(pyridin-3-yl) acetamide derivatives have identified key interactions within the active site of enzymes like α-glucosidase and PIM-1 kinase. researchgate.netresearchgate.net

A typical binding mode for this class of compounds involves the pyridin-3-yl nitrogen acting as a hydrogen bond acceptor with a donor residue in the protein's active site. researchgate.net The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), forming additional stabilizing interactions. The trichloromethyl group often occupies a hydrophobic pocket, contributing to binding affinity through van der Waals interactions. mdpi.com This analysis of the binding site helps to rationalize the observed biological activity and provides a structural basis for the structure-activity relationships.

Pharmacophore Modeling for Activity Enhancement

Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. dovepress.com A pharmacophore model for this compound and its analogs can be constructed based on the structure-activity relationship and molecular docking data.

The key features of such a model would likely include:

A Hydrogen Bond Acceptor: Corresponding to the nitrogen atom of the pyridin-3-yl ring.

A Hydrogen Bond Donor: Represented by the amide N-H group.

A Hydrophobic/Electron-Withdrawing Region: Defined by the trichloromethyl group.

By creating a query based on this pharmacophore model, researchers can perform virtual screening of large chemical databases to identify novel compounds that match the required spatial and chemical features. dovepress.com This approach facilitates the discovery of new molecules with potentially enhanced potency and selectivity, guiding the synthesis of next-generation analogs. The model can be refined as more active and inactive compounds are identified, leading to a more predictive tool for activity enhancement.

Computational Chemistry and Theoretical Investigations of 2,2,2 Trichloro N Pyridin 3 Yl Acetamide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting a variety of molecular properties, including optimized geometries, vibrational frequencies, and electronic characteristics. For acetamide (B32628) derivatives, DFT has been successfully used to correlate computed molecular structures with experimental X-ray diffraction data.

The electronic structure of a molecule is fundamental to its reactivity and physical properties. DFT calculations can elucidate this by analyzing molecular orbitals and charge distribution.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO and LUMO are the frontier orbitals that are critical for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps in predicting sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) are prone to electrophilic attack, whereas areas of positive potential (blue) are susceptible to nucleophilic attack.

Mulliken Population Analysis: This analysis provides a means of calculating the partial atomic charges within a molecule, offering further insight into the distribution of electrons and the polarity of different bonds.

Detailed electronic structure analyses, including specific HOMO-LUMO energy gaps, MEP maps, and Mulliken charge data for 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide, are not available in the cited literature. However, studies on related molecules, such as the anxiolytic Alpidem, have utilized these DFT methods to investigate their structural and electronic properties. nih.gov

DFT calculations are a reliable method for predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the harmonic vibrational frequencies from the optimized molecular geometry, a theoretical spectrum can be generated.

This theoretical spectrum can be compared with experimental data obtained from FT-IR and Raman spectroscopy. Such a comparison helps in the assignment of vibrational modes to specific functional groups and motions within the molecule. For a definitive analysis, calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the theoretical model. While experimental characterization and DFT-based vibrational analysis have been performed for various quinoline (B57606) and pyridine (B92270) derivatives, a specific study correlating the predicted and experimental spectra for this compound has not been found in the reviewed literature. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. DFT, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts. researchgate.net

The process involves optimizing the molecular geometry and then performing an NMR calculation to obtain the isotropic shielding values for each nucleus. These theoretical values are then converted to chemical shifts by referencing them against a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory. Comparing these calculated shifts with experimental NMR data is a powerful method for confirming or assigning the chemical structure. Despite the robustness of this methodology, specific DFT calculations and a corresponding correlation with experimental NMR data for this compound are not present in the available scientific reports.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. These simulations provide a dynamic view of molecular behavior, which is essential for understanding processes like solvation and binding to biological targets.

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can model the interactions between a solute molecule, such as this compound, and the surrounding solvent molecules (e.g., water). These simulations can reveal information about the structure of the solvent shell, the formation of hydrogen bonds, and the preferred conformation of the molecule in solution. Such insights are critical for understanding the molecule's solubility and how its structure might change upon moving from a non-polar to a polar environment. Specific studies on the solvation dynamics of this compound are not documented in the searched literature.

Understanding how a molecule interacts with biological targets, such as proteins or enzymes, is fundamental in medicinal chemistry and drug design. MD simulations are used to model the binding of a ligand to a receptor's active site, providing detailed information on the stability of the complex and the key interactions involved. nih.gov

These simulations can identify crucial hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the ligand-receptor complex. The results can help rationalize the molecule's biological activity and guide the design of more potent analogs. While molecular docking and MD simulations are common for related compounds like imidazopyridine derivatives to assess their potential as inhibitors for diseases like Alzheimer's, such investigations specifically for this compound have not been reported in the literature reviewed for this article. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models are instrumental in predicting the activity of new molecules, optimizing lead compounds, and understanding the molecular properties that govern a specific biological effect.

A thorough search of scholarly articles and chemical research databases yielded no specific QSAR studies for this compound. Consequently, there are no established models, descriptor data, or predictive activity correlations available to report for this compound. Research in this area would be required to determine the relationships between its structural features—such as its electronic properties, steric factors, and hydrophobicity—and any potential biological activities.

Reaction Pathway Exploration using Computational Methods

Computational methods, particularly those based on quantum mechanics (like Density Functional Theory - DFT), are powerful tools for exploring the mechanisms and energetics of chemical reactions. These investigations can elucidate transition states, reaction intermediates, and activation energies, providing deep insight into how a molecule is formed or how it might react with other substances.

For this compound, there is no available published research detailing the computational exploration of its reaction pathways. Such studies would be necessary to theoretically predict its synthesis mechanisms, potential degradation pathways, or its reactivity profile under various conditions. Without these specific computational investigations, a detailed, data-driven discussion of its reaction pathways is not possible.

Advanced Analytical Techniques in the Characterization of 2,2,2 Trichloro N Pyridin 3 Yl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental data for 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide is not widely published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of structurally similar compounds.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the amide N-H proton. The pyridine protons typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The exact positions and splitting patterns (doublets, triplets, or doublet of doublets) would depend on their substitution pattern and coupling with adjacent protons. For instance, in the related compound 2-chloro-N-pyridin-2-yl-acetamide, pyridinyl protons are observed at δ 7.1 (d), 7.7 (t), 8.2 (d), and 8.4 (d) ppm. chemicalbook.com The amide proton (N-H) would likely appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration, typically in the range of δ 8.0-10.0 ppm.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon environment. The carbonyl carbon (C=O) of the amide group is expected to be the most downfield signal, typically appearing around δ 160-165 ppm. The carbon attached to the three chlorine atoms (-CCl₃) would have a characteristic chemical shift further upfield, often around δ 90-100 ppm. The carbons of the pyridine ring would resonate in the aromatic region (δ 110-150 ppm). For comparison, the pyridinyl carbons in 2-chloro-N-pyridin-2-yl-acetamide appear at δ 111.4, 121.0, 139.1, 148.2, and 150.7 ppm. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine CHs | 7.0 - 9.0 | 110 - 150 |

| Amide NH | 8.0 - 10.0 (broad) | N/A |

| Amide C=O | N/A | 160 - 165 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would exhibit several characteristic absorption bands.

A strong absorption band, known as the Amide I band, is expected in the region of 1670-1700 cm⁻¹ due to the C=O stretching vibration. The N-H stretching vibration of the secondary amide should appear as a sharp peak around 3300-3400 cm⁻¹. The N-H bending vibration (Amide II band) typically occurs around 1550-1600 cm⁻¹. The presence of the pyridine ring would be confirmed by C=C and C=N stretching vibrations within the 1400-1600 cm⁻¹ region and C-H aromatic stretching just above 3000 cm⁻¹. The distinctive trichloromethyl group would produce strong C-Cl stretching bands in the fingerprint region, typically between 850 and 650 cm⁻¹. For the related 2-chloro-N-pyridin-2-ylacetamide, characteristic peaks were observed at 3443 and 3226 cm⁻¹ (N-H), 1683 cm⁻¹ (C=O), and 1581 cm⁻¹ (C=C/C=N). chemicalbook.com

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretch | 3300 - 3400 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C=O (Amide I) | Stretch | 1670 - 1700 |

| N-H (Amide II) | Bend | 1550 - 1600 |

| C=C, C=N (Pyridine) | Stretch | 1400 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. The molecular formula for this compound is C₇H₅Cl₃N₂O, giving it a molecular weight of approximately 237.5 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight. A key feature would be the isotopic pattern of the molecular ion, which arises from the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). For a molecule containing three chlorine atoms, a characteristic cluster of peaks (M⁺, M+2, M+4, M+6) would be observed, with relative intensities that are highly predictable.

Common fragmentation pathways for acetamides include alpha-cleavage adjacent to the carbonyl group. This could lead to the loss of the ·CCl₃ radical (m/z 117) to form a fragment ion, or the loss of the pyridinylamino group. For related chloroacetamides, the observation of a protonated molecule [M+H]⁺ is common in softer ionization techniques like Electrospray Ionization (ESI).

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Description | Predicted m/z |

|---|---|---|

| [C₇H₅Cl₃N₂O]⁺ | Molecular Ion (M⁺) | ~238 (base peak for ³⁵Cl) |

| [M+2]⁺ | Isotope Peak | ~240 |

| [M+4]⁺ | Isotope Peak | ~242 |

| [M+6]⁺ | Isotope Peak | ~244 |

| [M-CCl₃]⁺ | Loss of trichloromethyl radical | ~121 |

Elemental Analysis for Purity and Composition

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a sample. This data is crucial for confirming the empirical formula of a newly synthesized compound and serves as a primary indicator of its purity. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula. A close match (usually within ±0.4%) provides strong evidence for the proposed structure and high purity.

Table 4: Theoretical Elemental Composition of this compound (C₇H₅Cl₃N₂O)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 7 | 84.07 | 35.27 |

| Hydrogen (H) | 1.01 | 5 | 5.05 | 2.12 |

| Chlorine (Cl) | 35.45 | 3 | 106.35 | 44.62 |

| Nitrogen (N) | 14.01 | 2 | 28.02 | 11.76 |

| Oxygen (O) | 16.00 | 1 | 16.00 | 6.71 |

| Total | | | 239.49 | 100.00 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine bond lengths, bond angles, and torsional angles with high precision.

While the crystal structure of this compound is not publicly available, studies on analogous compounds like 2,2,2-Trichloro-N-(3-nitrophenyl)acetamide reveal key structural features. nih.govresearchgate.net A crystallographic study would confirm the planarity of the pyridine ring and the amide group. It would also provide insight into intermolecular interactions, such as hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen or pyridine nitrogen of a neighboring molecule. nih.gov These interactions govern the crystal packing and influence the material's physical properties. For example, in the crystal structure of a related trichloroacetamide (B1219227), N-H···O hydrogen bonds link molecules into chains. nih.gov

Table 5: Expected Structural Parameters from X-ray Crystallography

| Parameter | Description | Expected Finding |

|---|---|---|

| Bond Lengths | C=O, C-N, C-Cl, etc. | Conforms to standard values for amides and aromatic systems. |

| Bond Angles | Angles around sp² and sp³ carbons | Reveals molecular geometry. |

| Dihedral Angles | Torsion between pyridine and amide planes | Indicates the relative orientation of the two main groups. |

Chromatographic Methods (HPLC, GC-MS) for Purity Assessment and Quantification

Chromatographic techniques are essential for assessing the purity of a compound and for quantifying its concentration in mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for separating and quantifying non-volatile compounds. For this compound, a reverse-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a modifier like formic acid). sielc.com The purity of the sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. The method can be validated for linearity, accuracy, and precision for quantitative analysis. ptfarm.pl

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for volatile and thermally stable compounds. Given the trichloroacetamide structure, the compound may be amenable to GC analysis. rsc.org The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for identification. This provides a powerful combination of separation and detection, allowing for the simultaneous assessment of purity and confirmation of identity by comparing the resulting mass spectrum to a reference.

Table 6: Chromatographic Methods for Analysis

| Technique | Stationary Phase (Typical) | Mobile Phase / Carrier Gas (Typical) | Detector | Application |

|---|---|---|---|---|

| HPLC | C18 (Octadecylsilane) | Acetonitrile / Water | UV-Vis Diode Array | Purity assessment, Quantification |

Medicinal and Agrochemical Research Applications of 2,2,2 Trichloro N Pyridin 3 Yl Acetamide Scaffold

Development as Insecticidal Agents

The pyridine (B92270) ring is a core component of many successful commercial insecticides, including neonicotinoids and, more recently, diamides. nih.gov Research into novel N-pyridylpyrazole carboxamides and other acetamido derivatives has demonstrated potent insecticidal activity against various pests, particularly Lepidoptera species like Plutella xylostella (diamondback moth). nih.govmdpi.com While direct studies on 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide are limited in publicly available literature, the broader class of N-pyridyl amides has been extensively optimized for insecticidal properties. For instance, structure-activity relationship (SAR) studies on related N-pyridylpyrazole carboxamides revealed that specific substitutions on the pyridine and pyrazole (B372694) rings are crucial for high efficacy. nih.gov A step-by-step structural optimization of thienylpyridyl- and thioether-containing acetamides led to the discovery of agents comparable to commercial insecticides like chlorantraniliprole (B1668704). nih.gov One study found that an acetamido derivative containing an N-pyridylpyrazole moiety (compound 5g ) exhibited a higher insecticidal activity against P. xylostella than the commercial insecticide chlorpyrifos. nih.gov

**Table 1: Insecticidal Activity of Selected N-Pyridyl Acetamide (B32628) Derivatives against *Plutella xylostella***

| Compound ID | LC50 (mg/L) | Reference Insecticide | LC50 (mg/L) | Source |

|---|---|---|---|---|

| 5g (An N-pyridylpyrazole carboxamide derivative) | 2.04 | Chlorpyrifos | 7.25 | nih.gov |

| 5v (An N-pyridylpyrazole carboxamide derivative) | 20.01 | Chlorpyrifos | 7.25 | nih.gov |

| 5e (An N-pyridylpyrazole carboxamide derivative) | 23.72 | Chlorpyrifos | 7.25 | nih.gov |

| Iq (A thienylpyridyl-sulfone acetamide) | Comparable to Chlorantraniliprole | Chlorantraniliprole | Not specified | nih.gov |

A primary target for modern insecticides containing the N-pyridylpyrazole scaffold is the insect ryanodine (B192298) receptor (RyR). nih.govnih.gov RyRs are large intracellular calcium channels essential for muscle contraction. nih.gov Diamide (B1670390) insecticides, such as chlorantraniliprole and flubendiamide, function by binding to and activating insect RyRs, leading to an uncontrolled release of calcium from internal stores. nih.govnih.gov This causes muscle contraction, paralysis, and ultimately the death of the insect. nih.gov The N-pyridylpyrazole unit has been identified as a key pharmacophore for potent RyR activation. nih.gov

While phthalic diamides (like flubendiamide) and anthranilic diamides (like chlorantraniliprole) were initially thought to bind to different sites, recent evidence suggests they target the same binding site, albeit with distinct interactions, which are allosterically coupled to the ryanodine binding site. nih.govnih.gov Pharmacophore-based virtual screening studies have been employed to identify new potential insect RyR modulators from large chemical databases, indicating that computational models can successfully predict scaffolds that interact with this target. nih.gov The this compound structure, with its N-pyridyl amide core, represents a potential candidate for such interactions, although direct experimental validation is required.

Exploration as Antimicrobial Agents

The pyridine and acetamide scaffolds are independently recognized for their antimicrobial potential. mdpi.com Various pyridine derivatives have been synthesized and shown to possess significant antibacterial and antifungal properties. mdpi.com Likewise, acetamide derivatives, particularly those containing halogen atoms, have been investigated as antimicrobial agents. nih.govnih.gov The presence of a chloro atom in the acetamide group can enhance antimicrobial activity. nih.gov

Studies on related structures support the potential of the this compound scaffold in antimicrobial research. For example, a series of N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides demonstrated better antifungal activity against Candida albicans and Aspergillus niger than the reference drug fluconazole. researchgate.net Another study synthesized novel acetamide derivatives of 2-mercaptobenzothiazole, finding that compounds containing a pyridine ring exhibited significant antibacterial activity. nih.gov Similarly, research on 3-(pyridine-3-yl)-2-oxazolidinone derivatives yielded compounds with strong antibacterial activity against several Gram-positive bacteria, including S. aureus and S. pneumoniae. nih.gov These findings suggest that the N-pyridyl acetamide core is a promising template for developing new antimicrobial agents.

Table 2: Antifungal Activity of N-Pyridin-2-yl Acetamide Derivatives

| Compound ID | Target Organism | MIC (mg/mL) | Reference Drug (Fluconazole) MIC (mg/mL) | Source |

|---|---|---|---|---|

| 5d | Candida albicans | 0.224 | >1.0 | researchgate.net |

| 2b | Aspergillus niger | 0.190 | >1.0 | researchgate.net |

Potential as Pharmacophores in Drug Discovery

A pharmacophore is an ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target. csmres.co.uk The this compound scaffold contains several key features that make it an attractive starting point, or pharmacophore, for drug discovery. The pyridine ring can act as a hydrogen bond acceptor and its aromatic nature allows for π-π stacking interactions. rsc.org The amide linkage provides a hydrogen bond donor (N-H) and acceptor (C=O), which are critical for binding to many biological targets. nih.gov

The pyridine nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in a vast array of approved drugs and biologically active compounds. rsc.orgresearchgate.net Its incorporation into a molecule can improve physicochemical properties such as solubility and bioavailability. researchgate.net Similarly, the acetamide moiety is a common feature in many pharmaceuticals. nih.gov By modifying the substituents on either the pyridine ring or the acetamide group, libraries of compounds can be generated and screened for various biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. nih.govnih.govnih.gov For instance, computational modeling of benzoyl-phenoxy-acetamide (BPA) derivatives showed that introducing pyridine moieties improved chemo-pharmacological properties, including predicted central nervous system penetration for potential anti-glioblastoma drugs. nih.gov

Patent Landscape and Commercial Research Trends

The patent landscape for N-pyridyl acetamide derivatives reflects active commercial interest in both agrochemical and pharmaceutical sectors. Patents have been filed for compounds with structures related to this compound, highlighting the perceived value of this chemical space. For example, a patent was granted for N-[1-((6-chloropyridin-3-yl) methyl)pyridin-2(1H)-ylidene]-2,2,2-trifluoroacetamide and its use in controlling agricultural and horticultural pests. google.com This indicates that agrochemical companies are actively exploring halogenated acetamide derivatives of pyridine for crop protection.

In the pharmaceutical domain, a patent application was published for 2,2,2-tri-substituted acetamide derivatives as potential glucokinase activators, which could be relevant for treating metabolic disorders like diabetes. google.com The extensive patenting of pyridine-based compounds for a wide range of therapeutic areas, including cancer and neurological disorders, underscores the scaffold's commercial importance. rsc.org These trends suggest that derivatives of this compound could be subjects of future patent applications, should they demonstrate significant efficacy in either agrochemical or medicinal applications.

Future Directions in Design and Optimization for Enhanced Efficacy

Future research on the this compound scaffold will likely focus on systematic structural optimization to enhance potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are crucial for this process, guiding the rational design of new analogs. researchgate.netresearchgate.net

Key areas for modification and optimization include:

Substitution on the Pyridine Ring: Introducing various electron-donating or electron-withdrawing groups at different positions on the pyridine ring can significantly impact biological activity by altering the molecule's electronic properties and binding interactions. nih.govmdpi.com

Modification of the Acetamide Linker: The trichloromethyl group is a strong electron-withdrawing group that influences the reactivity and conformation of the molecule. Replacing it with other halogenated groups (e.g., trifluoromethyl) or non-halogenated alkyl or aryl groups could fine-tune activity and metabolic stability. google.com SAR studies on related anticonvulsants showed that the nature of substituents on the phenyl ring of 2-aryl-2-(pyridin-2-yl)acetamides was critical for activity. nih.gov

Computational Modeling and Design: Employing pharmacophore modeling and molecular docking can help predict how analogs will interact with target proteins, such as insect RyRs or microbial enzymes. nih.govnih.gov This in silico approach can prioritize the synthesis of compounds with the highest probability of success, saving time and resources. researchgate.net

By combining synthetic chemistry with computational design and biological screening, the this compound scaffold can be further explored to develop next-generation insecticides, antimicrobials, or therapeutic agents. researchgate.net

Conclusion and Future Perspectives in 2,2,2 Trichloro N Pyridin 3 Yl Acetamide Research

Summary of Key Academic Findings and Contributions

While dedicated studies on 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide are not extensively documented, the academic contributions to the understanding of its constituent chemical functionalities are substantial. The synthesis of analogous N-aryl chloroacetamides is well-established, typically proceeding through the acylation of an aromatic amine with a chloroacetyl chloride derivative. In the case of the title compound, this would involve the reaction of 3-aminopyridine (B143674) with trichloroacetyl chloride. This method is a fundamental and versatile approach for creating amide bonds. chemicalbook.com

Furthermore, the trichloroacetamide (B1219227) group is a reactive chemical handle. The three chlorine atoms on the alpha-carbon create a highly electrophilic center, making the trichloromethyl group susceptible to various nucleophilic substitution reactions. This inherent reactivity is a key feature that can be exploited for the synthesis of more complex molecular architectures. For instance, in related chloroacetamides, the chlorine atom serves as a leaving group in reactions with a variety of nucleophiles, including those containing oxygen, nitrogen, and sulfur atoms. This reactivity has been harnessed to construct novel heterocyclic systems.

Unexplored Research Avenues and Challenges

The current body of scientific literature presents several unexplored avenues for research into this compound. A primary area for investigation is the systematic exploration of its biological activity. Given the known pharmacological profiles of many pyridine (B92270) derivatives, a comprehensive screening of this compound for potential antimicrobial, antifungal, antiviral, and anticancer activities is a logical and promising research direction. nih.gov

Another significant area for future research lies in the detailed investigation of its chemical reactivity. While the reactivity of monochloroacetamides is well-documented, the specific reaction pathways and synthetic utility of the trichloromethyl group in this particular molecular context warrant a thorough examination. Understanding how the pyridine ring influences the reactivity of the trichloroacetamide moiety, and vice-versa, could unveil novel synthetic methodologies.

Challenges in this research area may include the synthesis and purification of the compound and its derivatives. The reactivity of the trichloroacetyl group might necessitate carefully controlled reaction conditions to avoid unwanted side reactions. Furthermore, the direct functionalization of the pyridine ring can be challenging due to its electron-deficient nature and the potential for the nitrogen atom to coordinate with reagents. nih.gov

Potential for Novel Derivatives and Applications

The chemical structure of this compound offers a versatile scaffold for the generation of a diverse library of novel derivatives. The reactive trichloromethyl group can serve as a synthetic handle for introducing a wide range of functional groups through nucleophilic substitution reactions. This could lead to the creation of new chemical entities with potentially enhanced or entirely new biological activities. For example, reaction with various thiols, amines, or alcohols could yield a series of thioether, amino, or ether-linked derivatives, respectively.

The pyridine ring also presents opportunities for derivatization. Modern organic chemistry offers a plethora of methods for the functionalization of pyridine rings, allowing for the introduction of substituents at various positions. nih.govresearchgate.net This could be used to modulate the electronic properties and steric profile of the molecule, potentially fine-tuning its interaction with biological targets.

The potential applications of these novel derivatives are broad. In medicinal chemistry, they could be explored as lead compounds for the development of new therapeutic agents. ijddr.inmdpi.com The combination of the pyridine core and a functionalizable side chain is a common motif in drug discovery. Beyond pharmaceuticals, functionalized pyridine derivatives have found applications in materials science, for example, in the development of ligands for metal complexes or as components of functional polymers.

Interdisciplinary Research Opportunities

The study of this compound and its derivatives is ripe with opportunities for interdisciplinary collaboration.

Chemistry and Biology: Synthetic chemists can collaborate with biologists and pharmacologists to design, synthesize, and evaluate the biological activities of novel derivatives. This synergy is crucial for the identification of new drug candidates.

Computational Chemistry and Experimental Chemistry: Computational studies, such as molecular docking and density functional theory (DFT) calculations, can provide valuable insights into the potential biological targets and reactivity of the compound and its analogs. These theoretical predictions can guide experimental work, making the research process more efficient.

Medicinal Chemistry and Materials Science: The pyridine scaffold is not only important in drug design but also in the creation of functional materials. Collaborations between medicinal chemists and material scientists could explore the potential of these compounds in areas such as the development of novel sensors, catalysts, or smart materials.

常见问题

Q. What are the recommended methods for synthesizing 2,2,2-trichloro-N-(pyridin-3-yl)acetamide, and how can reaction conditions be optimized?

A standard synthesis involves reacting pyridin-3-amine with trichloroacetyl chloride in an aprotic solvent (e.g., dioxane or dichloromethane) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts. Reaction optimization includes:

- Temperature control : Room temperature (25°C) is typically sufficient, but prolonged reaction times (e.g., 36 hours) may improve yields .

- Purification : Column chromatography with gradients of petroleum ether/ethyl acetate (e.g., 9:1) or recrystallization from ethanol can isolate the product .

- Yield challenges : Impurities from incomplete substitution or hydrolysis can arise; monitoring via TLC or NMR during synthesis is critical .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement : SHELX programs (e.g., SHELXL) are employed for structure solution and refinement. Hydrogen bonding networks (e.g., N–H···O) are analyzed to confirm molecular conformation .

- Disorder handling : Chlorine atoms in the CCl₃ group may exhibit positional disorder, requiring split-site occupancy refinement .

Q. What spectroscopic techniques are used to characterize this compound, and how are data interpreted?

- IR spectroscopy : Peaks at ~1680 cm⁻¹ confirm the amide C=O stretch, while N–H stretching appears at ~3300 cm⁻¹ .

- NMR : ¹H NMR shows pyridyl proton signals at δ 7.2–8.5 ppm, and the N–H proton appears as a singlet near δ 10.5 ppm. ¹³C NMR confirms the trichloromethyl carbon at δ ~95 ppm .

- Mass spectrometry : ESI-MS typically displays [M+H]⁺ peaks, with fragmentation patterns validating the CCl₃ and pyridyl groups .

Advanced Research Questions

Q. How do substituents on the pyridine ring influence the compound’s reactivity and intermolecular interactions?

- Steric effects : Bulky substituents (e.g., methyl groups) on the pyridine ring can restrict rotation of the acetamide group, altering hydrogen-bonding patterns .

- Electronic effects : Electron-withdrawing groups (e.g., nitro) on the pyridine increase electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic substitutions .

- Hydrogen-bonding analysis : Hirshfeld surface calculations (via CrystalExplorer) quantify interactions like N–H···O and C–H···Cl, which stabilize crystal packing .

Q. What computational methods are used to model the electronic properties of this compound?

- DFT calculations : Gaussian09 or ORCA can optimize geometry and compute frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~4.5 eV) indicates moderate stability .

- Molecular docking : AutoDock Vina predicts binding affinities to biological targets (e.g., enzymes), guided by the trichloromethyl group’s hydrophobicity .

- Solvent effects : COSMO-RS simulations assess solubility in polar aprotic solvents (e.g., DMSO), critical for biological assays .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- Antitumor activity : Derivatives with electron-deficient pyridines (e.g., cyano substituents) show improved cytotoxicity by enhancing DNA intercalation .

- Antiplasmodial activity : Substitution at the pyridine 4-position with halogens (e.g., Br) increases lipophilicity, improving membrane penetration .

- Synthetic modifications : Introducing sulfonamide or oxadiazole moieties retains the trichloromethyl group while diversifying biological targets .

Q. What are the challenges in resolving crystallographic disorder for the trichloromethyl group?

- Disorder modeling : Split-site refinement (e.g., 50:50 occupancy for Cl atoms) is used when thermal motion or positional ambiguity occurs. Restraints on C–Cl bond lengths (1.77 Å) improve model accuracy .

- Validation tools : The R-factor (<5%) and residual electron density maps (<0.5 eÅ⁻³) in SHELXL ensure reliability .

Q. How does the compound’s stability vary under different pH conditions?

- Acidic hydrolysis : The acetamide bond cleaves in strong acids (pH <2), forming pyridin-3-amine and trichloroacetic acid.

- Basic conditions : Above pH 10, the CCl₃ group undergoes nucleophilic substitution with hydroxide ions, yielding dichloro derivatives .

- Storage : Anhydrous conditions at –20°C prevent degradation; DSC analysis can determine decomposition temperatures .

Data Contradictions and Reproducibility

Q. Why do reported melting points and spectral data vary across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。